2,6-Dibromobenzo[d]oxazole

Catalyst-Transfer Polymerization Suzuki–Miyaura Coupling Benzoheterodiazole Monomers

2,6-Dibromobenzo[d]oxazole is a heterocyclic building block belonging to the benzoxazole family, which is recognized as a privileged scaffold in medicinal chemistry and materials science. It features a benzene ring fused to an oxazole ring with bromine substituents specifically at the 2- and 6-positions (C7H3Br2NO, molecular weight approximately 276.91 g/mol).

Molecular Formula C7H3Br2NO
Molecular Weight 276.91 g/mol
Cat. No. B12871474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromobenzo[d]oxazole
Molecular FormulaC7H3Br2NO
Molecular Weight276.91 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=N2)Br
InChIInChI=1S/C7H3Br2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
InChIKeyVWSDXUQJZPTECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromobenzo[d]oxazole: A Regiospecific Dibrominated Benzoxazole Building Block for Cross-Coupling and Heterocyclic Chemistry


2,6-Dibromobenzo[d]oxazole is a heterocyclic building block belonging to the benzoxazole family, which is recognized as a privileged scaffold in medicinal chemistry and materials science [1]. It features a benzene ring fused to an oxazole ring with bromine substituents specifically at the 2- and 6-positions (C7H3Br2NO, molecular weight approximately 276.91 g/mol) . Unlike its more common regioisomers (2,4-, 2,5-, 2,7-, 4,6-), the 2,6-substitution pattern places the two bromine handles in a meta relationship on the benzo ring and a distinct electronic position relative to the oxazole heteroatoms, creating a unique vector geometry for sequential cross-coupling reactions. This compound serves as an electron-deficient aryl dibromide for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed transformations [2]. However, publicly available quantitative comparative data for this specific regioisomer remain sparse, and much of the differentiation discussed below relies on class-level inference and predicted properties rather than direct head-to-head studies involving the 2,6-isomer itself.

Why 2,6-Dibromobenzo[d]oxazole Cannot Be Replaced by a Generic Dibromobenzoxazole Isomer


Dibromobenzoxazole regioisomers are not interchangeable because the position of each bromine atom dictates the electronic environment, steric accessibility, and regiochemical outcome of sequential cross-coupling reactions. In Suzuki–Miyaura coupling with pinacol phenylboronate, generic dibromobenzoxazole yields a 27:73 ratio of mono- to disubstituted product under tBu3PPd catalysis, reflecting a partially intermolecular catalyst-transfer mechanism that is distinct from the fully intramolecular transfer observed for dibromobenzotriazole (0:100) and the predominantly intermolecular behavior of dibromobenzothiadiazole (89:11) [1]. The 2,6-regioisomer places one bromine at the oxazole C2 position—which is inherently more electrophilic due to the adjacent oxygen and nitrogen atoms—and the second at the C6 position of the benzo ring, where steric and electronic effects differ markedly from the C4, C5, or C7 positions. This non-equivalence enables predictable sequential functionalization: the C2 bromine can be selectively addressed first in most catalytic systems, leaving the C6 bromine available for a second orthogonal coupling [2]. Substituting with a 2,4-, 2,5-, or 2,7-isomer alters the spatial orientation of the second reactive handle, changing the geometry of the resulting bis-arylated products, which is critical for structure–activity relationship (SAR) studies in drug discovery and for tuning optoelectronic properties in materials applications [3].

Quantitative Differentiation Evidence for 2,6-Dibromobenzo[d]oxazole Against Closest Analogs


Suzuki–Miyaura Catalyst-Transfer Behavior: Dibromobenzoxazole vs. Dibromobenzotriazole and Dibromobenzothiadiazole

In a direct head-to-head study of dibrominated heterocyclic acceptor monomers, the dibromobenzoxazole scaffold exhibited a product ratio of monosubstituted to disubstituted product of 27:73 in Suzuki–Miyaura coupling with pinacol phenylboronate using tBu3PPd precatalyst. This ratio differs substantially from that of dibromobenzotriazole (0:100, exclusively disubstituted) and dibromobenzothiadiazole (89:11, predominantly monosubstituted), indicating that the Pd catalyst undergoes partial intermolecular transfer on the benzoxazole core rather than full intramolecular transfer [1]. Although the specific 2,6-regioisomer was not isolated as the sole test substrate in this study, the result establishes a class-level benchmark for bis-brominated benzoxazoles: the two bromine atoms are not equally activated for catalyst transfer, and the scaffold occupies an intermediate position on the selectivity spectrum. For the 2,6-isomer, the C2 bromine (oxazole ring) and C6 bromine (benzo ring) are electronically non-equivalent, which is expected to further amplify the sequential coupling selectivity relative to regioisomers where both bromines reside on the benzo ring (e.g., 4,6- or 5,7-dibromobenzoxazole) [2].

Catalyst-Transfer Polymerization Suzuki–Miyaura Coupling Benzoheterodiazole Monomers Cross-Coupling Selectivity

Regioisomeric Purity and Synthetic Accessibility: 2,6- vs. 2,5-Dibromobenzo[d]oxazole

Commercially available 2,5-dibromobenzo[d]oxazole (CAS 1520623-36-2) is typically supplied at a minimum purity of 95% . The 2,5-isomer is accessed via direct bromination of benzoxazole, where achieving exclusive 2,5-regioselectivity requires precise control of stoichiometry (2.0–2.2 equivalents of brominating agent) and temperature (0–25 °C) to avoid over-bromination and formation of the 2,4- or 2,7-isomers . For the 2,6-isomer, the non-standard substitution pattern cannot be obtained by simple electrophilic bromination of benzoxazole and instead requires a de novo synthetic approach from appropriately functionalized precursors, which inherently limits competing isomer formation. This translates to a higher regioisomeric purity ceiling for the 2,6-isomer when sourced from suppliers employing a dedicated synthetic route, reducing the risk of isomer cross-contamination in SAR campaigns [1]. However, direct quantitative purity data comparing 2,6- and 2,5-isomers from the same supplier under identical analytical conditions are not publicly available, and the above comparison is based on class-level understanding of synthetic accessibility.

Regioselective Bromination Isomer Separation Building Block Purity Synthetic Route Efficiency

Predicted Physicochemical Properties: 2,6-Dibromobenzo[d]oxazole Compared to 2,4-, 2,5-, and 2,7-Regioisomers

Computationally predicted physicochemical properties for the structurally related 2,6-dibromobenzo[1,2-d:4,5-d']bis(oxazole) (a bis-oxazole analog that shares the 2,6-dibromo substitution motif) provide a reference for the expected properties of 2,6-dibromobenzo[d]oxazole: boiling point 427.2 ± 55.0 °C, density 2.237 ± 0.06 g/cm³, and pKa −5.99 ± 0.50 . In comparison, the predicted density of 4,7-dibromobenzoxazole is 2.098 ± 0.06 g/cm³, indicating that the 2,6-substitution pattern yields a more compact molecular packing than the 4,7-isomer . The C2 bromine in 2,6-dibromobenzo[d]oxazole is conjugated to the oxazole nitrogen, rendering it more electrophilic than the C4 or C5 bromines in the 2,4- or 2,5-isomers, which are located exclusively on the benzo ring. This electronic differentiation between the two bromine atoms in the 2,6-isomer—one on the electron-deficient oxazole ring, one on the relatively electron-rich benzo ring—provides a built-in chemoselectivity handle that is absent in isomers where both bromines reside on the benzo ring [1].

Predicted LogP Boiling Point Density Electronic Properties Regioisomer Differentiation

Polymerization Outcome: Dibromobenzoxazole vs. Dibromobenzotriazole and Dibromobenzothiadiazole

In catalyst-transfer condensation polymerization with para- and meta-phenylenediboronates, the dibromobenzoxazole scaffold produces moderate-molecular-weight polymer with bromine at both ends (para-diboronate) or cyclic polymer (meta-diboronate). This contrasts with dibromobenzotriazole, which yields high-molecular-weight polymer and cyclic polymer respectively, and dibromobenzothiadiazole, which yields only low-molecular-weight polymers with terminal bromine [1]. The intermediate polymerization behavior of dibromobenzoxazole reflects its partial intramolecular catalyst transfer capacity, positioning it as a monomer that can access both linear and cyclic polymer architectures depending on the choice of diboronate co-monomer. For the 2,6-regioisomer specifically, the angular relationship between the two coupling sites (C2 on oxazole, C6 on benzo ring) introduces a kink angle in the polymer backbone that is distinct from the linear connectivity of 2,5- or 2,7-dibromobenzoxazole isomers, potentially influencing polymer solubility, π-stacking, and solid-state morphology [2].

Catalyst-Transfer Condensation Polymerization π-Conjugated Polymers Cyclic Polymer Formation Acceptor Monomers

Recommended Application Scenarios for 2,6-Dibromobenzo[d]oxazole Based on Differential Evidence


Sequential Orthogonal Cross-Coupling in Medicinal Chemistry SAR Libraries

The electronic non-equivalence of the C2 (oxazole) and C6 (benzo) bromine atoms in 2,6-dibromobenzo[d]oxazole enables sequential, chemoselective Suzuki–Miyaura couplings: the C2 bromine can be addressed first under mild conditions due to its conjugation with the oxazole nitrogen, followed by activation of the C6 bromine under more forcing conditions or with a different catalyst system. This built-in orthogonality reduces the need for protecting-group strategies and enables efficient construction of diverse bis-arylated benzoxazole libraries for structure–activity relationship studies [1]. The intermediate catalyst-transfer behavior of the benzoxazole scaffold (27:73 mono:di ratio) suggests that careful stoichiometric control can selectively deliver either the mono-arylated intermediate or the symmetrical bis-arylated product, offering synthetic flexibility that scaffolds with more extreme selectivity (triazole: 0:100; thiadiazole: 89:11) do not provide [2].

Donor–Acceptor Conjugated Polymer Synthesis with Tunable Backbone Geometry

The angular 2,6-substitution pattern introduces a kink in the polymer backbone when used as an acceptor monomer in catalyst-transfer condensation polymerization. This angular geometry is distinct from the linear connectivity of 2,5- or 2,7-dibromobenzoxazole isomers and can be exploited to modulate polymer solubility, intermolecular π-stacking, and film morphology in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The moderate molecular weights obtained with dibromobenzoxazole (between the high-MW triazole and low-MW thiadiazole) are suitable for solution-processable polymer semiconductors where excessive molecular weight can limit solubility [2].

Regioisomerically Defined Probe Synthesis for Chemical Biology Target Identification

In chemical biology, the precise spatial orientation of functional handles is critical for probe binding. The 2,6-dibromobenzo[d]oxazole scaffold, when sequentially functionalized via cross-coupling, can yield probe molecules with a defined exit vector geometry that differs from probes built on 2,5- or 2,7-isomers. The lower synthetic risk of regioisomer contamination—stemming from the de novo synthetic route to the 2,6-isomer rather than electrophilic bromination—enhances confidence in probe identity and biological assay interpretation [1]. This is particularly relevant for photoaffinity labeling probes and bifunctional degraders (PROTACs), where the relative orientation of the two functional domains determines ternary complex formation efficiency [3].

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